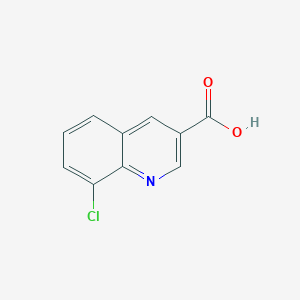

8-Chloroquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRMBCSRPJLONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588875 | |

| Record name | 8-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-54-7 | |

| Record name | 8-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 8-Chloroquinoline-3-carboxylic acid from quinoline

An In-Depth Technical Guide to the Synthesis of 8-Chloroquinoline-3-carboxylic Acid from Quinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of various pharmacologically active agents. This guide provides a comprehensive, technically detailed pathway for its synthesis starting from the readily available parent heterocycle, quinoline. The described multi-step sequence involves a regioselective chlorination, a Vilsmeier-Haack formylation to install a C1 handle, and a final oxidation to yield the target carboxylic acid. This document emphasizes the underlying chemical principles, provides field-proven experimental protocols, and incorporates self-validating checkpoints to ensure the integrity of each synthetic step.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents. Functionalization of the quinoline core at specific positions is crucial for modulating biological activity. This compound, in particular, combines two key pharmacophores: a halogenated benzene ring and a pyridine-3-carboxylic acid moiety. This unique arrangement makes it an attractive starting material for novel compound libraries.

The synthesis from quinoline is not a trivial, single-step transformation. It requires a carefully planned three-stage strategy to overcome the inherent reactivity patterns of the quinoline ring system.

-

Stage 1: Electrophilic Chlorination. The quinoline ring system is deactivated towards electrophilic substitution by the electron-withdrawing nitrogen atom. However, under strongly acidic conditions, the reaction proceeds on the protonated quinolinium cation, directing substitution to the 5- and 8-positions of the benzene ring.[1] Our primary objective is to selectively synthesize and isolate the 8-chloroquinoline intermediate.

-

Stage 2: C3-Position Formylation. Following chlorination, a one-carbon electrophile must be introduced at the C3 position. The pyridine ring is generally electron-deficient and resistant to electrophilic attack. The Vilsmeier-Haack reaction, which generates a potent electrophilic chloroiminium ion (the Vilsmeier reagent), is the method of choice for formylating such deactivated systems.[2][3][4]

-

Stage 3: Oxidation to Carboxylic Acid. The final step involves the oxidation of the newly installed formyl group (-CHO) to the target carboxylic acid (-COOH). This is a robust and high-yielding transformation, commonly achieved with mild oxidizing agents.[5][6]

The complete synthetic workflow is illustrated below.

Caption: Multi-stage .

Detailed Synthetic Procedures and Scientific Rationale

Stage 1: Synthesis of 8-Chloroquinoline

The direct chlorination of quinoline in concentrated sulfuric acid yields a mixture of 5-chloro and 8-chloroquinoline.[1] The reaction proceeds via an attack of a positively charged chlorine species on the protonated quinolinium cation. The distribution of isomers is a known challenge, necessitating careful chromatographic separation.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, combine quinoline (0.1 mol) and silver sulfate (Ag₂SO₄, 0.05 mol) in 98% sulfuric acid (150 mL).

-

Chlorination: Cool the mixture in an ice bath. Bubble dry chlorine gas (Cl₂) through the stirred solution at a steady rate for 4-6 hours.

-

Causality: Sulfuric acid serves as both the solvent and the protonating agent, activating the ring for electrophilic attack.[1] Silver sulfate acts as a catalyst, facilitating the generation of the electrophilic chlorinating species.

-

-

Work-up: After the reaction is complete (monitored by TLC), pour the mixture carefully over crushed ice.

-

Neutralization: Basify the cold aqueous solution by the slow addition of concentrated sodium hydroxide solution until pH > 10. This will precipitate the product mixture and silver salts.

-

Self-Validation: Ensure the solution is strongly basic to deprotonate the quinolinium salts and precipitate the free base forms of the chloroquinolines.

-

-

Extraction: Extract the product mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil contains a mixture of 5-chloroquinoline, 8-chloroquinoline, and some 5,8-dichloroquinoline.[1] Separate the isomers using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The 8-chloro isomer is typically the more polar of the two mono-chloro products.

-

Self-Validation: Collect fractions and analyze by TLC. Combine fractions containing the pure 8-chloroquinoline. Confirm identity using ¹H NMR spectroscopy.

-

Stage 2: Synthesis of 8-Chloroquinoline-3-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position. The reaction involves the formation of the Vilsmeier reagent, a chloroiminium cation, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] This potent electrophile attacks the electron-deficient pyridine ring of 8-chloroquinoline.

Protocol:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid complex.

-

Causality: The pre-formation of the Vilsmeier reagent at low temperature is critical for controlling the reaction. The reagent is highly reactive and moisture-sensitive.[7]

-

-

Reaction with Substrate: Dissolve 8-chloroquinoline (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry at 0 °C.

-

Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 8-12 hours.

-

Self-Validation: Monitor the reaction progress by TLC (e.g., 7:3 hexane/ethyl acetate) until the starting material is consumed.

-

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate and stir until the intermediate iminium salt is fully hydrolyzed to the aldehyde. A precipitate should form.

-

Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

-

Self-Validation: Confirm the structure of the aldehyde product via ¹H NMR (expect a characteristic aldehyde proton signal around 10 ppm) and IR spectroscopy (a strong C=O stretch around 1700 cm⁻¹).

-

Stage 3: Synthesis of this compound

The final step is the oxidation of the 3-formyl group to a 3-carboxy group. A variety of oxidizing agents can accomplish this transformation.[6][8][9] A reliable method adapted from the literature uses silver nitrate in an alkaline medium, which is mild and effective for this substrate class.[5]

Protocol:

-

Reaction Setup: Suspend 8-chloroquinoline-3-carbaldehyde (1 eq.) in ethanol (e.g., 60 mL per 0.01 mol). To this stirring suspension, add a warm solution of silver nitrate (AgNO₃, 1.6 eq.) in aqueous ethanol.

-

Oxidation: Add a solution of sodium hydroxide (NaOH, 5 eq.) in aqueous ethanol dropwise over 15 minutes at room temperature. A black precipitate of silver oxide/elemental silver will form.

-

Causality: The alkaline conditions facilitate the oxidation of the aldehyde by the Ag(I) ions, which are reduced in the process. This method is chemoselective for the aldehyde in the presence of the quinoline ring.

-

-

Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. Monitor by TLC for the disappearance of the starting aldehyde. Once complete, filter the mixture through a pad of Celite to remove the silver precipitate.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the remaining solid in water.

-

Acidification: Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. The target carboxylic acid will precipitate out of the solution.

-

Self-Validation: The precipitation of a solid upon acidification is a strong indicator of successful salt formation and subsequent protonation to the desired acid.

-

-

Purification: Filter the solid product, wash with cold water, and dry in a vacuum oven at 60 °C to yield the final product, this compound.[10][11]

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to literature values.

-

Data Summary and Characterization

The following table summarizes key physical and chemical data for the materials in this synthetic pathway.

| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Typical Physical State | Key Analytical Data (Expected) |

| Quinoline | C₉H₇N | 129.16 | Colorless liquid | Conforms to commercial standard |

| 8-Chloroquinoline | C₉H₆ClN | 163.61 | Pale yellow solid/oil | ¹H NMR shows aromatic protons consistent with 8-substitution |

| 8-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 191.62 | Yellow solid | ¹H NMR: δ ≈ 10.1 ppm (s, 1H, -CHO); IR: ν ≈ 1700 cm⁻¹ (C=O) |

| This compound | C₁₀H₆ClNO₂ | 207.61 | Off-white/yellow solid | ¹H NMR: δ ≈ 13 ppm (br s, 1H, -COOH); Disappearance of aldehyde proton |

References

- 1. pjsir.org [pjsir.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemscene.com [chemscene.com]

- 11. CAS 71082-54-7 | this compound - Synblock [synblock.com]

An In-Depth Technical Guide to 8-Chloroquinoline-3-carboxylic acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline-3-carboxylic acid is a halogenated quinoline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and proteomics research.[1][2] This technical guide provides a comprehensive overview of its core chemical and physical properties, molecular structure, synthesis, and emerging applications. By synthesizing data from established chemical databases and recent scientific literature, this document aims to serve as an authoritative resource for professionals engaged in drug discovery and development. We will delve into its spectroscopic profile, potential therapeutic activities, and established protocols for its synthesis, offering field-proven insights into its utility and reactivity.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, a specific derivative, combines the quinoline framework with a strategically placed chlorine atom and a carboxylic acid group, making it a valuable building block for the synthesis of more complex molecules and a subject of investigation for its intrinsic biological effects.[5]

Molecular Structure and Chemical Identity

The fundamental identity of this compound is defined by its unique arrangement of atoms.

Structural Representation

The molecule consists of a quinoline ring system where a chlorine atom is substituted at the 8-position and a carboxylic acid group is attached to the 3-position.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification, the following identifiers are used:

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is crucial for its application in research and development.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 207.61 g/mol | [1][6][7] |

| Appearance | Off-white solid | [8] |

| Melting Point | 303.19 °C | [8] |

| Flash Point | 272 °C | [7] |

| Purity | ≥97% (commercially available) | [2] |

Spectroscopic Data Analysis

Spectroscopic analysis provides the structural confirmation of this compound.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carboxyl carbon of a carboxylic acid derivative typically appears in the range of 160-185 ppm.[10] The other carbon atoms of the quinoline ring would show signals in the aromatic region, with their specific shifts dependent on the electronic environment created by the substituents.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically in the range of 1650-1690 cm⁻¹.[10] Additionally, O-H stretching from the carboxylic acid would be observed as a broad band, and C-H stretching from the aromatic rings would appear around 3055 cm⁻¹.[8]

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.61 g/mol ).[1] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of research for creating novel compounds with potential biological activity.

General Synthesis Pathway

A common route for the synthesis of quinoline-3-carboxylic acids involves the Gould-Jacobs reaction.[11] A more specific method for synthesizing 2-chloroquinoline-3-carboxylic acids starts from acetanilides, which are converted to 2-chloroquinoline-3-carbaldehydes using the Vilsmeier-Haack reaction.[5] The subsequent oxidation of the aldehyde group yields the desired carboxylic acid.[5]

Caption: General synthesis workflow for 2-chloroquinoline-3-carboxylic acids.

Key Reactions

This compound can undergo various chemical transformations, making it a versatile intermediate. The carboxylic acid group can be converted to esters, amides, and other derivatives.[12] The chlorine atom at the 8-position can also be a site for nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Applications in Drug Discovery and Research

The unique structural features of this compound make it a compound of interest in several research areas.

Antimicrobial and Antibacterial Potential

Quinolone derivatives, particularly those with a carboxylic acid at the 3-position, are a well-established class of antibacterial agents.[3] They function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] this compound has been shown to be effective against sulfite-reducing bacteria such as Clostridium difficile and Helicobacter pylori.[7] Its mechanism of action is believed to involve damaging the bacterial cell membrane and inhibiting the production of proteins necessary for DNA replication.[7]

Anticancer Research

Derivatives of quinoline-3-carboxylic acid have been investigated for their antiproliferative activity.[13] The presence of the carboxylic acid group can enhance the selectivity of the drug for cancer cells, which often have a more acidic microenvironment.[13] This is because the unionized form of the carboxylic acid is more readily absorbed in acidic conditions.[13] Furthermore, derivatives of 2-chloroquinoline have been studied as inhibitors of protein kinase CK2, a target in cancer therapy.[5]

Proteomics Research

This compound is also utilized as a chlorinated quinoline for proteomics research, although the specific applications in this field require further detailed investigation.[1][2]

Safety and Handling

As with any chemical compound, proper safety precautions are necessary when handling this compound.

-

GHS Hazard Statements: It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[6]

-

Precautionary Statements: Standard laboratory safety practices should be followed, including wearing personal protective equipment such as gloves and safety glasses. Avoid ingestion and contact with eyes.[6]

-

Storage: It should be stored at room temperature in a tightly closed container.[2]

Conclusion

This compound is a versatile and valuable compound for researchers in medicinal chemistry, drug development, and proteomics. Its well-defined chemical structure and properties, coupled with its demonstrated biological activities, make it a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, serving as a foundational resource for further scientific exploration. The continued investigation into the reactivity and biological profile of this and related quinoline derivatives holds significant potential for future advancements in various scientific disciplines.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C10H6ClNO2 | CID 17039602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 71082-54-7 | WCA08254 [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 8-Chloroquinoline-3-carboxylic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 8-Chloroquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide offers predicted spectral data based on analogous compounds and spectroscopic principles, detailed interpretation of the spectral features, and standardized protocols for data acquisition.

Introduction

This compound is a quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for the development of new therapeutic agents. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure. This guide will walk you through the expected spectroscopic data for this compound, providing a foundational understanding for its characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, with detailed interpretations.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.1 | d | ~2.0 |

| H-4 | ~8.4 | d | ~2.0 |

| H-5 | ~7.9 | dd | ~8.0, 1.5 |

| H-6 | ~7.6 | t | ~8.0 |

| H-7 | ~7.8 | dd | ~8.0, 1.5 |

| -COOH | >12.0 | br s | - |

Interpretation of the ¹H NMR Spectrum:

-

H-2 and H-4: These protons are part of the pyridine ring and are significantly deshielded due to the electronegativity of the adjacent nitrogen atom. They are expected to appear at the downfield end of the aromatic region. They will likely appear as doublets due to coupling with each other.

-

H-5, H-6, and H-7: These protons are on the benzene ring. Their chemical shifts are influenced by the electron-withdrawing chloro group and the fused pyridine ring. H-5 and H-7 are expected to be doublets of doublets due to coupling with their ortho and meta neighbors, while H-6 will likely be a triplet from coupling to H-5 and H-7.

-

-COOH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically above 12 ppm. This signal will disappear upon the addition of D₂O due to proton exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~152 |

| C-3 | ~125 |

| C-4 | ~138 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~128 |

| C-7 | ~130 |

| C-8 | ~135 |

| C-8a | ~148 |

| -COOH | ~168 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): This carbon will be the most deshielded, appearing around 168 ppm, which is characteristic for a carboxylic acid.

-

Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (approximately 120-150 ppm). The carbons directly bonded to the nitrogen (C-2 and C-8a) and the chlorine (C-8) are expected to be significantly deshielded. The carbon bearing the carboxylic acid group (C-3) will also be influenced.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic quinoline ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (carboxylic acid) | 1710-1680 | Strong |

| C=C and C=N stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (carboxylic acid) | 1320-1210 | Strong |

| C-Cl stretch | 850-550 | Medium |

| O-H bend (out-of-plane) | 960-900 | Broad, Medium |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

-

Aromatic Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the quinoline ring.

-

C-O Stretch and O-H Bend: A strong C-O stretching band will be present around 1320-1210 cm⁻¹, and a broad out-of-plane O-H bend will appear around 960-900 cm⁻¹.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₁₀H₆ClNO₂, Molecular Weight: 207.61 g/mol ), electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z 207 (and a significant M+2 peak at m/z 209 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragmentation Pathways:

-

Loss of -OH: [M - 17]⁺ at m/z 190.

-

Loss of -COOH: [M - 45]⁺ at m/z 162.

-

Loss of CO₂: [M - 44]⁺ at m/z 163.

-

Loss of Cl: [M - 35]⁺ at m/z 172.

-

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak at m/z 207, confirming the molecular weight. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion and chlorine-containing fragments (an M+2 peak with roughly one-third the intensity of the M peak). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[1][2] Fragmentation of the quinoline ring may also occur, but the initial losses from the carboxylic acid group are typically prominent.[2]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

References

biological activity of 8-Chloroquinoline-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 8-Chloroquinoline-3-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolone scaffold, particularly the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, represents one of the most successful frameworks in modern medicinal chemistry. These compounds, most notably the fluoroquinolones, have become indispensable antibacterial agents. Strategic chemical modifications to this privileged structure have unlocked a vast landscape of therapeutic potential, extending far beyond antimicrobial applications. This guide focuses on a specific, promising subclass: This compound derivatives . The introduction of a chlorine atom at the C-8 position significantly modulates the electronic and steric properties of the quinolone ring, offering a powerful lever to fine-tune biological activity. This document provides a comprehensive analysis of the synthesis, multifaceted biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and the underlying mechanisms of action for this compound class. Detailed experimental protocols and workflow visualizations are included to provide actionable insights for researchers in the field.

The Strategic Synthesis of the Quinolone Core

The foundational step in exploring the biological activity of this class is the efficient and versatile synthesis of the core structure. The Gould-Jacobs reaction , first reported in 1939, remains a highly relevant and powerful method for this purpose. The causality behind its widespread use lies in its reliability for constructing the 4-hydroxyquinoline system from readily available anilines.

The reaction proceeds through the condensation of a substituted aniline (in this case, 2-chloroaniline) with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis of the ester at the C-3 position yields the biologically active carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol outlines a conventional high-temperature synthesis. Modern adaptations using microwave irradiation can significantly reduce reaction times.

Step 1: Condensation of Aniline and DEEM

-

In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

-

Heat the mixture at 110-130°C for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Scientist's Insight: This step is a nucleophilic substitution on the electron-deficient double bond of DEEM by the aniline's amino group, followed by the elimination of ethanol. Driving off the ethanol byproduct can increase the reaction rate.

-

Remove the resulting ethanol under reduced pressure. The crude intermediate is typically of sufficient purity to proceed to the next step.

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling inert solvent, such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

-

In a flask equipped with a reflux condenser, heat the solution to a vigorous reflux (approx. 250-260°C) for 30-60 minutes.

-

Scientist's Insight: This critical step is a thermally induced 6-electron electrocyclization. The high energy barrier necessitates the use of a high-boiling solvent to achieve the required temperature for efficient ring closure.

-

Cool the reaction mixture to room temperature. The 4-hydroxy-8-chloro-quinoline-3-carboxylate product will precipitate.

-

Add a non-polar solvent like hexane to facilitate complete precipitation. Collect the solid by filtration and wash thoroughly with hexane to remove the diphenyl ether.

Step 3: Saponification (Ester Hydrolysis)

-

Suspend the cyclized product in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Scientist's Insight: The ester is hydrolyzed to the sodium carboxylate salt, which is soluble in the aqueous base. This step is crucial as the free carboxylic acid at the C-3 position is essential for the canonical antibacterial activity.

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2.

-

The final product, 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Visualization: Gould-Jacobs Synthesis Workflow

Caption: Generalized workflow for the Gould-Jacobs synthesis of the 8-chloroquinolone core.

Antimicrobial Activity: Targeting Bacterial DNA Replication

The primary and most well-established biological activity of quinolone carboxylic acids is their potent antibacterial effect. The mechanism is exquisitely specific, targeting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV —enzymes that are essential for DNA replication, transcription, and repair, but are structurally distinct from their mammalian counterparts.[1]

Mechanism of Action: Quinolones do not inhibit the enzymes directly but act as interfacial poisons. They bind to the enzyme-DNA complex, stabilizing it after the enzyme has created a double-strand break in the DNA. This ternary quinolone-enzyme-DNA complex prevents the subsequent religation of the DNA strands, leading to an accumulation of double-strand breaks and triggering a cascade of events, including the SOS response and ultimately, bacterial cell death.[1][2] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive bacteria like Staphylococcus aureus.[3]

The 8-chloro substitution has been shown to yield derivatives with significant potency. For example, a study on novel 8-chloro-quinolones demonstrated that one derivative exhibited excellent in vitro activity against Staphylococcus aureus ATCC 6538 with a Minimum Inhibitory Concentration (MIC) of less than 0.125 µg/mL.[4]

Comparative Antimicrobial Activity Data

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 8-Chloro-quinolone Derivative | Staphylococcus aureus ATCC 6538 | < 0.125 | [4] |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 0.12 - 1.0 | Standard Data |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | 2.2 µM | [5][6] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | 1.1 µM | [5][6] |

Visualization: Quinolone Mechanism of Action

Caption: Inhibition of bacterial DNA replication by 8-chloroquinoline derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Reagents:

-

Bacterial Inoculum: From an 18-24 hour agar plate, select isolated colonies and suspend them in sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Antimicrobial Stock Solution: Prepare a concentrated stock solution of the 8-chloroquinoline derivative in a suitable solvent (e.g., DMSO). Further dilute in sterile broth to twice the highest concentration to be tested.

2. Assay Procedure (96-Well Plate):

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x concentrated antimicrobial solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution column. This creates a gradient of drug concentrations.

-

Self-Validation: Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well is 200 µL.

-

Incubate the plate at 35-37°C for 18-24 hours.

3. Interpretation:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells.

Anticancer Activity: A Shift Towards Eukaryotic Targets

A fascinating evolution in quinolone research is the discovery of their anticancer properties. Structural modifications can shift the target selectivity from prokaryotic topoisomerases to their eukaryotic analog, human topoisomerase II .[7] This enzyme is a well-validated target for cancer chemotherapy, as it is crucial for managing DNA topology during the replication of rapidly dividing cancer cells. Agents like etoposide function through a similar mechanism of poisoning topoisomerase II.[8]

Mechanism of Action: The anticancer activity of certain quinolone derivatives is primarily attributed to their ability to inhibit human topoisomerase II, leading to cell cycle arrest (often at the G2/M phase) and the induction of apoptosis (programmed cell death).[7][8][9] Key structural features influence this activity shift:

-

C3-Carboxylic Acid: This group is vital for antibacterial activity but can be modified or replaced to enhance anticancer potency, as it may shift activity away from the bacterial enzyme.[9]

-

C6-Fluorine: A fluorine atom at the C-6 position is generally considered necessary for achieving significant anticancer activity.[10]

-

C8-Substitution: The introduction of a substituent at the C-8 position, such as a fluorine or methoxy group, has been shown to increase the effectiveness of the anticancer action.[10] This provides a strong rationale for investigating 8-chloro derivatives as potential anticancer agents.

Representative Anticancer Activity of Quinolone Derivatives

While specific IC₅₀ data for this compound derivatives are emerging, the following table provides data for closely related fluoroquinolone analogs that demonstrate potent cytotoxic activity against human cancer cell lines.

| Compound Derivative | Cell Line | Activity | IC₅₀ / GI₅₀ (µM) | Reference |

| Ofloxacin Derivative (VIb) | MCF-7 (Breast) | Growth Inhibition | 0.42 | [9] |

| Ofloxacin Derivative (VIb) | HOP-92 (NSCLC) | Growth Inhibition | 0.50 | [9] |

| Ciprofloxacin Derivative (32) | MCF-7 (Breast) | Cytotoxicity | 4.3 | [10] |

| Quinolone Derivative (7c) | MCF-7 (Breast) | Anti-proliferative | 1.73 ± 0.27 µg/mL | [11] |

| Triazine-Quinoline Hybrid (8e) | COX-2 Enzyme | Inhibition | 0.047 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[10]

1. Cell Plating:

-

Culture a human cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer) under standard conditions.

-

Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow cells to adhere.

2. Compound Treatment:

-

Prepare serial dilutions of the 8-chloroquinoline test compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

Incubate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals.

-

Scientist's Insight: The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.

-

Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Anti-inflammatory Potential: Modulation of Nitric Oxide Synthesis

Chronic inflammation is a key driver of many diseases. A hallmark of the inflammatory response is the overproduction of mediators like nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in cells like macrophages. The quinoline scaffold, present in the anti-inflammatory drug chloroquine, has been shown to modulate this pathway.

Mechanism of Action: Studies on chloroquine have demonstrated that it can significantly inhibit NO production in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[13] The mechanism is not direct inhibition of the iNOS enzyme, but rather the suppression of iNOS gene expression and protein synthesis.[13][14] Chloroquine pretreatment of macrophages markedly reduces iNOS mRNA levels, thereby preventing the production of the enzyme and subsequent NO synthesis.[13] Given the structural similarity, it is highly plausible that 8-chloroquinoline derivatives could exert anti-inflammatory effects through a similar mechanism.

Experimental Protocol: Nitric Oxide Inhibition (Griess Assay)

This protocol measures the inhibition of NO production in LPS-stimulated RAW 264.7 murine macrophages.

1. Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the 8-chloroquinoline test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Co-incubate for 24 hours.

-

Self-Validation: Include control wells: untreated cells (basal NO), cells treated with LPS only (maximum NO), and cells treated with a known iNOS inhibitor (e.g., L-NAME).

2. Griess Reagent Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite (a stable breakdown product of NO).

3. Data Analysis:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-only control.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is a delicate interplay of its structural features:

-

C3-Carboxylic Acid and C4-Oxo Group: Essential for chelating with the DNA-topoisomerase complex in bacteria. Modification of this region is a key strategy for shifting activity towards anticancer targets.

-

N1-Substituent: Groups like ethyl or cyclopropyl at this position are critical for potency. The cyclopropyl group, in particular, is a hallmark of many highly active fluoroquinolones.

-

C7-Substituent: This position is a primary site for modification to modulate spectrum, potency, and pharmacokinetic properties. Piperazine rings are common and contribute significantly to antibacterial efficacy.

-

C8-Chloro Group: This electron-withdrawing group significantly alters the electronic distribution of the quinoline ring system, which can enhance enzyme binding, improve cell penetration, and influence metabolic stability. Its role in potentiating anticancer activity is a particularly promising area for future research.[10]

Future Directions: The field is ripe for further exploration. A systematic synthesis and screening of a library of this compound derivatives, with diverse substituents at the N-1 and C-7 positions, is required to generate comprehensive SAR data. Future work should focus on:

-

Quantitative Screening: Generating robust IC₅₀ and MIC data for anticancer and antimicrobial activities against broad panels of cell lines and pathogens.

-

Mechanistic Elucidation: Moving beyond topoisomerase inhibition to explore other potential targets, such as protein kinases, which are known to be inhibited by some quinolones.

-

In Vivo Efficacy: Advancing the most potent and selective compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

Conclusion

This compound derivatives represent a versatile and highly promising chemical scaffold. While building on the well-understood antibacterial mechanism of quinolones, the strategic placement of the C-8 chlorine atom provides a unique opportunity to develop novel agents with potent and selective activities. By leveraging the established synthetic routes and bioassay protocols detailed in this guide, researchers are well-equipped to unlock the full therapeutic potential of this compound class, from next-generation antimicrobials to innovative anticancer and anti-inflammatory agents.

References

- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Chloroquine inhibits inducible nitric oxide synthase expression in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Action of chloroquine on nitric oxide production and parasite killing by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 8-Chloroquinoline-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, lending its structural motif to a multitude of therapeutic agents. From the pioneering antimalarial drug quinine to the broad-spectrum antibacterial fluoroquinolones, the versatility of the quinoline scaffold is well-documented. Its unique electronic properties and ability to interact with various biological targets have made it a privileged structure in the design of novel therapeutics. This guide delves into the specific potential of a less-explored derivative, 8-Chloroquinoline-3-carboxylic acid, outlining its known biological activities and exploring its prospective applications in oncology, inflammation, and beyond. As researchers and drug development professionals, understanding the nuances of this molecule's synthesis, mechanism of action, and biological evaluation is paramount to harnessing its full therapeutic potential.

Chemical Profile and Synthesis of this compound

This compound is a chlorinated derivative of the quinoline carboxylic acid family. Its chemical structure, characterized by a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position, dictates its physicochemical properties and subsequent biological activity.

| Property | Value | Source |

| CAS Number | 71082-54-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 207.61 g/mol | --INVALID-LINK-- |

Synthetic Approach: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the chlorination of the parent quinoline-3-carboxylic acid. A general and reliable method involves the use of sulfuryl chloride.

Experimental Protocol: Synthesis of this compound [1]

-

Starting Material: Begin with 8-unsubstituted quinoline-3-carboxylic acid.

-

Chlorination: In a suitable reaction vessel, suspend the quinoline-3-carboxylic acid in an appropriate solvent (e.g., a chlorinated solvent like dichloromethane or an excess of the chlorinating agent).

-

Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) to the suspension at a controlled temperature, typically with cooling to manage any exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding water or an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any excess acid and decompose the remaining sulfuryl chloride.

-

Isolation: The product, this compound, will precipitate out of the aqueous solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with water and then a suitable organic solvent (e.g., diethyl ether or a cold alcohol) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Potential Therapeutic Applications and Underlying Mechanisms

While research specifically on this compound is emerging, the broader class of quinoline-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

Antibacterial Activity

Historically, quinolones are renowned for their antibacterial properties. This compound has been reported to be effective against sulfite-reducing bacteria such as Clostridium difficile and Helicobacter pylori.[2]

Mechanism of Action: The primary antibacterial mechanism of quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, quinolones induce breaks in the bacterial DNA, leading to cell death. It is plausible that this compound shares this mechanism, potentially with a modified spectrum of activity or potency due to its specific substitution pattern.

Anticancer Potential

Recent studies have highlighted the antiproliferative and cytotoxic activities of quinoline-3-carboxylic acid derivatives against various cancer cell lines.[4] Some derivatives have demonstrated selective toxicity towards cancer cells over non-cancerous cells.[4]

Potential Mechanisms of Action:

-

Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the micromolar range.[5] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and apoptosis suppression.[2][6] Inhibition of CK2 can therefore be a viable anticancer strategy.

-

Induction of Apoptosis: Quinolone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[7] This can be evaluated through assays that measure the activation of caspases, key enzymes in the apoptotic pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [8][9]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the compound concentration.

Anti-inflammatory Properties

Quinoline-3-carboxylic acid derivatives have also demonstrated significant anti-inflammatory effects.[10] This opens up possibilities for their use in treating inflammatory conditions.

Mechanism of Action: The anti-inflammatory activity of these compounds is often evaluated in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). Quinolone derivatives may exert their anti-inflammatory effects by inhibiting the signaling pathways that lead to the production of these mediators.

Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Cells [11][12][13]

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified time (e.g., 18-24 hours).

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Determine the ability of this compound to inhibit the production of NO and pro-inflammatory cytokines in a dose-dependent manner.

Future Directions and Concluding Remarks

This compound represents a promising scaffold for the development of novel therapeutic agents. While its antibacterial properties are a logical starting point based on the quinolone lineage, its potential in oncology and anti-inflammatory applications warrants significant further investigation.

Key areas for future research include:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in cancer and inflammatory models.

-

In Vivo Efficacy and Safety: Conducting preclinical animal studies to evaluate the therapeutic efficacy, pharmacokinetic profile, and toxicity of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency, selectivity, and drug-like properties.

This technical guide provides a foundational understanding of the potential of this compound. It is imperative that further rigorous scientific inquiry is undertaken to fully characterize its therapeutic utility and pave the way for its potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 13. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinoline-3-carboxylic Acid for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Characterization

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with rigorous scientific investigation. Among the most fundamental of these investigations is the thorough characterization of a compound's physicochemical properties. It is here, in the nuanced interplay of solubility and stability, that the foundation for a successful therapeutic is laid. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating 8-Chloroquinoline-3-carboxylic acid, a chlorinated quinoline derivative of interest in proteomics research and potentially beyond.[1][2]

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical progression of a scientific inquiry, moving from foundational knowledge to practical, field-tested methodologies. As your virtual Senior Application Scientist, I will not only present protocols but also elucidate the causality behind experimental choices, ensuring that every step is part of a self-validating system. Our exploration will be grounded in authoritative principles and supported by comprehensive references, empowering you to generate robust and reliable data for your research and development endeavors.

The Compound of Interest: this compound

This compound is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of approximately 207.61 g/mol .[3][4] Its structure, featuring a quinoline core substituted with a chlorine atom and a carboxylic acid group, suggests a molecule with potential for diverse chemical interactions, influencing its solubility and stability profiles. The presence of both a lipophilic chloro-quinoline ring and a hydrophilic carboxylic acid group imparts an amphiphilic character to the molecule, making its behavior in different solvent systems a subject of critical investigation.

Before embarking on any experimental work, a thorough understanding of the compound's basic properties is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | PubChem[3] |

| Molecular Weight | 207.61 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 71082-54-7 | Santa Cruz Biotechnology[1] |

| Appearance | White to off-white or faintly yellow crystalline powder (inferred from related compounds) | N/A |

| Storage | Room temperature | American Custom Chemicals Corporation[2] |

Aqueous and Organic Solubility: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a drug product. Poor solubility can lead to low absorption, erratic dosing, and ultimately, therapeutic failure. Therefore, a comprehensive understanding of this compound's solubility in a range of aqueous and organic solvents is paramount.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The following protocol is designed to provide accurate and reproducible solubility data.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity ≥ 97%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended to determine the minimum time required to reach a stable concentration.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a common starting point for such molecules.[5]

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or µg/mL.

-

Causality and Self-Validation:

-

Why excess solid? To ensure the solution is saturated, representing the maximum amount of solute that can dissolve at that temperature.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Why centrifugation and filtration? To ensure that only the dissolved compound is being measured, preventing artificially high results from suspended solid particles.

-

Why a validated HPLC method? To ensure accurate and precise quantification of the dissolved analyte.

Interpreting Solubility Data

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Expected Solubility Profile of this compound (Hypothetical Data)

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~4-5 (acidic nature) | 25 | Low |

| 0.1 N HCl | 1.0 | 25 | Moderate |

| PBS | 7.4 | 25 | High |

| 0.1 N NaOH | 13.0 | 25 | Very High |

| Ethanol | N/A | 25 | Moderate-High |

| Methanol | N/A | 25 | Moderate |

| Acetonitrile | N/A | 25 | Low-Moderate |

| DMSO | N/A | 25 | High |

Rationale for Expected Solubility:

-

The carboxylic acid group is expected to be protonated at low pH, leading to lower aqueous solubility.

-

As the pH increases, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.[6] This explains the expected increase in solubility from acidic to basic conditions.

-

The presence of the quinoline nitrogen may also become protonated at very low pH, potentially increasing solubility.

-

Organic solvents like DMSO, ethanol, and methanol are generally good solvents for compounds with both polar and non-polar functionalities.

Stability Indicating Studies: Unveiling Degradation Pathways

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[7][8] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are essential for developing stability-indicating analytical methods.[9][10]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC-UV/DAD system

-

LC-MS/MS system for identification of degradation products

Methodology:

A. Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

B. Stress Conditions:

-

Acid Hydrolysis:

-

Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

-

Base Hydrolysis:

-

Treat the stock solution with 0.1 N NaOH and maintain at room temperature or slightly elevated temperature for a defined period. Basic hydrolysis is often faster than acidic hydrolysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat in an oven (e.g., 80-100 °C).

-

Also, expose a solution of the compound to a similar temperature.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

C. Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base hydrolyzed samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method. This method must be able to resolve the parent compound from all significant degradation products.

-

Use a Diode Array Detector (DAD) to check for peak purity and to obtain UV spectra of the parent and degradation products.

-

For identification of degradation products, utilize LC-MS/MS to obtain mass spectral data.

D. Data Interpretation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and, if possible, propose structures for the major degradation products based on their mass spectral fragmentation patterns.

Visualizing the Workflow

A clear workflow is essential for executing these studies systematically.

Caption: Forced Degradation Experimental Workflow

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme conditions, other parts of the molecule could be affected.

-

Decarboxylation: Under thermal stress, the carboxylic acid group could potentially be lost as carbon dioxide.

-

Oxidation: The quinoline ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially involving radical mechanisms or rearrangements.

The identification of actual degradation products through LC-MS/MS is crucial for confirming these hypotheses and understanding the true stability profile of the molecule.

Conclusion: A Roadmap for Comprehensive Characterization

This guide has provided a detailed roadmap for the comprehensive investigation of the solubility and stability of this compound. By following the outlined experimental protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions about the future of this compound. The path from a molecule of interest to a potential therapeutic is challenging, but a solid foundation of physicochemical characterization is the essential first step.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C10H6ClNO2 | CID 17039602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 71082-54-7 | WCA08254 [biosynth.com]

- 5. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijrpp.com [ijrpp.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploring the Antibacterial Spectrum of 8-Chloroquinoline-3-carboxylic Acid

Introduction: The Quinoline Scaffold and the Promise of 8-Chloroquinoline-3-carboxylic Acid

The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a broad class of synthetic antibacterial agents with potent bactericidal activity.[1][2] These agents, most notably the fluoroquinolones, have been mainstays in the treatment of a wide array of bacterial infections for decades.[3] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][4] This targeted disruption of DNA synthesis ultimately leads to bacterial cell death.

This compound is a member of this important class of compounds. Its structure, featuring a chlorine atom at the 8-position and a carboxylic acid at the 3-position, suggests potential antibacterial activity. The carboxylic acid moiety at position 3, in conjunction with the carbonyl group at position 4, is known to be essential for the activity of quinolones.[4] Variations in substituents on the quinoline ring, such as the chlorine at the 8-position, can significantly influence the compound's antibacterial spectrum and potency.[4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously explore the antibacterial spectrum of this compound. We will delve into the theoretical underpinnings of the necessary assays, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. The methodologies described herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.

Pillar 1: Foundational Concepts in Antibacterial Spectrum Assessment

The antibacterial spectrum of a compound refers to the range of bacterial species against which it is active. A broad-spectrum antibiotic is effective against a wide variety of bacteria, including both Gram-positive and Gram-negative organisms, while a narrow-spectrum antibiotic is active against a more limited range. Determining the antibacterial spectrum is a critical step in the preclinical development of any new antimicrobial agent.

The Significance of Gram Staining

Bacteria are broadly classified as Gram-positive or Gram-negative based on the structural differences in their cell walls, which affects how they are stained by the Gram stain procedure.

-